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  • Product: 1,2-Dimethyl-1H-imidazole-4-carbaldehyde
  • CAS: 1038776-26-9

Core Science & Biosynthesis

Foundational

Regiochemical Elucidation of Imidazole Scaffolds: ¹H and ¹³C NMR Analysis of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Executive Summary Substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and immunomodulatory drugs, such as indoleamine 2,3-dioxygenase (ID...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and immunomodulatory drugs, such as indoleamine 2,3-dioxygenase (IDO) inhibitors[1]. During the synthesis of these complex APIs, the N-alkylation of tautomeric imidazole precursors frequently yields a mixture of regioisomers. Differentiating these isomers is a critical analytical bottleneck.

This technical whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde . By establishing a self-validating analytical framework combining empirical data, predictive causality, and 2D NMR cross-checks, this guide equips drug development professionals with the protocols necessary to unambiguously assign imidazole regiochemistry.

Mechanistic Context: The Challenge of Imidazole N-Alkylation

The synthesis of 1,2-dimethyl-1H-imidazole-4-carbaldehyde typically begins with the N-methylation of 2-methyl-1H-imidazole-4(5)-carbaldehyde. Because the starting material exists as a rapidly interconverting tautomeric mixture, alkylation with methyl iodide (MeI) under basic conditions (e.g., K₂CO₃ in DMF) breaks the symmetry, resulting in two distinct regioisomers:

  • 1,2-Dimethyl-1H-imidazole-5-carbaldehyde (Major product, ~22% yield)

  • 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (Minor product, ~2% yield)

The stark difference in yield is driven by sterics and the electron-withdrawing nature of the formyl group, which deactivates the adjacent nitrogen. For researchers isolating the minor 1,4-isomer, standard 1D NMR can be deceptive without a deep understanding of magnetic anisotropy and inductive effects[2].

¹H NMR Spectral Analysis: Empirical Data & Causality

The ¹H NMR spectrum provides the first line of evidence for regiochemical assignment. The empirical data below outlines the chemical shifts for the target 1,4-isomer.

Table 1: Empirical ¹H NMR Chemical Shifts (270 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde (-CHO) 9.79Singlet (s)1HC4-CHO
Aromatic Ring 7.54Singlet (s)1HC5-H
N-Methyl 3.67Singlet (s)3HN1-CH₃
C-Methyl 2.45Singlet (s)3HC2-CH₃

Data sourced from authoritative patent literature regarding IDO inhibitor synthesis[1].

Causality of Chemical Shifts (Expertise & Experience)

To confidently distinguish the 1,4-isomer from the 1,5-isomer, one must analyze the N-methyl resonance .

  • In the 1,4-isomer , the N-CH₃ group (3.67 ppm) is meta to the formyl group.

  • In the 1,5-isomer , the N-CH₃ group is shifted significantly downfield to 3.86 ppm .

The Mechanistic Cause: In the 1,5-isomer, the N-methyl protons are spatially adjacent (ortho) to the highly electron-withdrawing carbonyl oxygen. They experience profound localized deshielding due to both the inductive pull of the oxygen and the magnetic anisotropy of the C=O π-bond. In the 1,4-isomer, this proximity effect is absent, leaving the N-methyl protons relatively shielded at 3.67 ppm.

¹³C NMR Predictive Framework and 2D Validation

Due to the extremely low yield (~2%) of the 1,4-isomer in standard alkylation workflows, isolating sufficient mass for high signal-to-noise ¹³C NMR is challenging. Therefore, we utilize an empirical additivity framework derived from base imidazole derivatives to predict the carbon shifts[3].

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon AtomPredicted Shift (δ, ppm)Causality / Substituent Effect
C=O (Aldehyde) 187.5Highly deshielded sp² carbonyl carbon.
C2 (Ring) 146.5Deshielded by two adjacent electronegative N atoms and the inductive effect of the C-methyl group.
C4 (Ring) 141.2Ipso to the strongly electron-withdrawing formyl group; experiences significant resonance deshielding.
C5 (Ring) 126.8Unsubstituted aromatic CH; shielded relative to C2 and C4 due to electron donation from N1.
N1-CH₃ 34.1Typical N-alkyl shift; slightly deshielded by the aromatic ring current.
C2-CH₃ 13.5Highly shielded aliphatic sp³ carbon.
The Self-Validating System: HMBC Cross-Checking

To ensure the analytical protocol is a self-validating system , 1D data must be corroborated using 2D Heteronuclear Multiple Bond Correlation (HMBC).

  • Validation Logic: If the isolated molecule is truly the 1,4-isomer, the aldehyde proton (9.79 ppm) must show a strong ³JCH correlation to the C5 carbon (126.8 ppm). Conversely, the C5 proton (7.54 ppm) must show a ³JCH correlation to the aldehyde carbonyl carbon (187.5 ppm).

  • If the molecule were the 1,5-isomer, the aldehyde proton would correlate to C4 instead. This internal cross-check eliminates all assignment ambiguity.

Experimental Protocols

Protocol A: Synthesis and Isolation of Regioisomers

Adapted from established pharmaceutical workflows[1].

  • Preparation: Dissolve 500 mg (4.54 mmol) of 2-methyl-1H-imidazole-5-carbaldehyde in 7.5 mL of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Activation: Add 1.25 g (9.08 mmol) of potassium carbonate (K₂CO₃) to the solution. Stir for 10 minutes to allow for deprotonation.

  • Alkylation: Dropwise, add 0.311 mL (4.99 mmol) of methyl iodide (MeI).

  • Reaction: Stir the mixture at room temperature (20-25°C) for exactly 3 hours.

  • Purification: Quench and extract, then subject the crude mixture to preparative thin-layer chromatography (PTLC) using a mobile phase of chloroform/methanol (20/1).

  • Yield Recovery: Isolate the upper band to recover the minor 1,2-dimethyl-1H-imidazole-4-carbaldehyde (~12.7 mg, 2% yield).

Protocol B: High-Resolution NMR Acquisition
  • Sample Prep: Dissolve 5-10 mg of the purified 1,4-isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Tune and match the probe on a 400 MHz or higher NMR spectrometer. Calibrate the 90° pulse width specifically for the sample to ensure quantitative integration.

  • Relaxation Delay (D1): Set the T1 relaxation delay (D1) to at least 5 seconds (D1 > 5 × T1 of the longest relaxing proton) to guarantee that the integration of the N-methyl and C-methyl singlets is absolutely quantitative.

  • Acquisition: Acquire 16-32 scans for ¹H NMR. For ¹³C NMR, utilize a minimum of 1024 scans due to the low sample mass, employing a standard composite pulse decoupling sequence (e.g., WALTZ-16).

Workflow Visualization

The following diagram illustrates the logical flow from synthesis through regiochemical differentiation, highlighting the critical decision points in the NMR analysis.

G Start 2-Methyl-1H-imidazole-4(5)-carbaldehyde (Tautomeric Mixture) Reagents MeI, K2CO3, DMF Room Temp, 3h Start->Reagents Split N-Alkylation Regioselectivity Reagents->Split Iso15 1,2-Dimethyl-1H-imidazole-5-carbaldehyde (Major: 22%) Split->Iso15 C5-Formyl Iso14 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (Minor: 2%) Split->Iso14 C4-Formyl NMR15 1H NMR: N-CH3 @ 3.86 ppm Deshielded by ortho-CHO Iso15->NMR15 NMR14 1H NMR: N-CH3 @ 3.67 ppm Less deshielded (meta-CHO) Iso14->NMR14

Caption: Workflow for the synthesis and NMR-based regiochemical differentiation of N-methylated imidazoles.

References

  • Source: Googleapis.com (Patent EP 2374802 A1, Kyowa Hakko Kirin Co., Ltd.)
  • Source: PMC (National Institutes of Health)
  • Title: Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity Source: ResearchGate URL

Sources

Exploratory

Thermodynamic stability and melting point of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous essential biological molecules, including the amino acid histidine and purines.[1] Its unique aromatic and electronic properties make it a privileged scaffold in drug design, conferring desirable characteristics such as improved solubility and bioavailability.[1] Substituted imidazoles are integral to a wide array of therapeutics, with applications ranging from antifungal to anticancer agents.[1][2] 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is a member of this vital class of compounds. As with any potential drug candidate or key intermediate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development.

This guide provides a detailed technical examination of two critical properties of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde: its thermodynamic stability and melting point. These parameters are not merely data points; they are foundational to ensuring a compound's purity, quality, and suitability for formulation and storage, directly impacting its journey from the laboratory to clinical application.[3][4]

Physicochemical Properties Overview

A summary of key properties for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde and its parent compound, 1H-Imidazole-4-carbaldehyde, is presented below for comparative analysis.

Property1,2-Dimethyl-1H-imidazole-4-carbaldehyde1H-Imidazole-4-carbaldehyde
CAS Number 1038776-26-9[5][6]3034-50-2[7][8]
Molecular Formula C₆H₈N₂O[5]C₄H₄N₂O[7][8]
Molecular Weight 124.14 g/mol [5]96.09 g/mol [8][9]
Appearance Not specified in literatureWhite to light yellow solid/powder[9][10]
Melting Point Data not available in literature173-177 °C[7][8][10][11]
Topological Polar Surface Area (TPSA) 34.89 Ų[5]45.8 Ų[12]
LogP (Computed) 0.54[5]-0.1 to 0.22[7][12]

Part 1: Thermodynamic Stability Assessment

Thermodynamic stability dictates a compound's resistance to decomposition under thermal stress. For an active pharmaceutical ingredient (API), poor thermal stability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Differential Scanning Calorimetry (DSC) is the industry-standard technique for rapidly assessing this crucial property.[13]

The Principle of Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[14] The output, a thermogram, plots heat flow against temperature. Endothermic events (heat absorption), such as melting, appear as downward peaks, while exothermic events (heat release), such as decomposition, appear as upward peaks. The onset temperature of a significant exothermic event is a primary indicator of the compound's thermal stability limit.[15]

Expert Causality: Why DSC is the Method of Choice

In early-stage drug development, material is often scarce. DSC offers a significant advantage by requiring only a small sample size (typically 1-5 mg) to generate high-quality data.[16] It provides a rapid and clear indication of the temperatures at which a material may undergo physical changes (melting, glass transitions) or chemical changes (decomposition).[14][16] This information is critical for establishing safe handling, drying, and storage conditions and for identifying potential hazards in manufacturing processes.[13][15] The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is also crucial, as it allows for the assessment of stability in different processing environments.[14]

Experimental Protocol: DSC for Thermal Stability Screening

This protocol outlines a standard procedure for evaluating the thermal stability of a novel compound like 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow scales using certified reference standards, such as indium and tin, to ensure data accuracy.[16][17]

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered, dry sample into an appropriate sample pan (e.g., aluminum or, for reactive substances, a high-pressure gold crucible).[15][16]

  • Encapsulation: Hermetically seal the pan to prevent evaporation of the sample during heating, which could be misinterpreted as an endothermic event.[13]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the furnace atmosphere to a continuous purge of high-purity nitrogen (e.g., 50 mL/min) to provide an inert environment.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a final temperature (e.g., 350 °C or higher, depending on the expected stability).[15][16]

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the onset temperature of any significant exothermic events, which indicate thermal decomposition.[15]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_results Data Interpretation p1 Weigh 2-5 mg of Sample p2 Place in DSC Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a2 Load Sample & Reference Pans p3->a2 a1 Calibrate Instrument a1->a2 a3 Set N2 Atmosphere & Thermal Program a2->a3 a4 Run Analysis (e.g., 10 °C/min ramp) a3->a4 r1 Generate Thermogram a4->r1 r2 Identify Onset of Exothermic Events (Decomposition) r1->r2

Caption: Workflow for Thermodynamic Stability Analysis using DSC.

Part 2: Melting Point Determination

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It serves as a critical criterion for both identification and purity assessment in the pharmaceutical industry.[3][4]

Fundamental Principles and Significance

A pure crystalline substance melts at a sharp, well-defined temperature.[18] The presence of even small amounts of impurities typically causes two observable effects: a depression of the melting point and a broadening of the melting range (the temperature range from the first sign of melting to complete liquefaction).[3][4][18] Therefore, an accurate melting point determination is a fast, reliable, and cost-effective method for routine quality control, confirming the identity and purity of a synthesized compound.[4][18]

Expert Causality: The Capillary Method as the Gold Standard

The capillary method is the most widely accepted technique for melting point determination and is recognized by major pharmacopeias.[17][18] This method involves heating a small amount of finely powdered sample packed into a thin glass capillary tube at a controlled rate.[18][19] Modern digital instruments automate this process, using a heating block, a high-resolution camera, and software algorithms to precisely detect and record the melting range, removing subjective operator error and ensuring high reproducibility.[4][18]

Experimental Protocol: High-Precision Melting Point Determination

This protocol details the steps for an accurate measurement compliant with standard laboratory practices.

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[17] Drying in a vacuum desiccator is recommended.[17]

    • If the sample consists of coarse crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.[18]

  • Capillary Packing:

    • Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end on a hard surface to tightly pack the powder into a column 2.5-3.5 mm high at the bottom.[17] Proper packing is critical for accurate results.

  • Instrument Setup and Measurement:

    • Insert the packed capillary into the heating block of the melting point apparatus.[19]

    • Program the instrument with a rapid heating ramp to a temperature approximately 5-10 °C below the expected melting point.

    • Set a slower, precise ramp rate of 1-2 °C per minute through the expected melting range.[4][17] This slow rate is essential for allowing the system to reach thermal equilibrium and ensuring an accurate reading.

    • The instrument will automatically detect and record the melting range, typically defined by the onset point (first appearance of liquid) and the clear point (sample is completely liquid).[4][17]

  • Data Recording: Record the full melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Visualization: Melting Point Determination Workflow

MP_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Measurement cluster_results Data Analysis p1 Dry Sample (Vacuum Desiccator) p2 Grind to a Fine Powder p1->p2 p3 Pack into Capillary Tube (2.5-3.5 mm) p2->p3 a1 Insert Capillary p3->a1 a2 Set Heating Program (Fast Ramp, then 1°C/min) a1->a2 a3 Automated Detection of Melting Range a2->a3 r1 Record Onset & Clear Points a3->r1 r2 Assess Purity (Narrow vs. Broad Range) r1->r2

Caption: Workflow for Melting Point Determination via the Capillary Method.

Discussion of Melting Point for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

While a specific, experimentally determined melting point for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9) is not available in the reviewed scientific literature, we can infer expectations based on its parent structure, 1H-Imidazole-4-carbaldehyde (CAS 3034-50-2), which has a reported melting point of 173-177 °C.[7][8][10][11]

The addition of two methyl groups—one on each nitrogen of the imidazole ring—will influence the melting point through several factors:

  • Molecular Weight: The increase in molecular weight (from 96.09 to 124.14 g/mol ) generally contributes to stronger van der Waals forces, which could lead to a higher melting point.

  • Crystal Packing: The methyl groups can significantly alter how the molecules pack in the solid-state crystal lattice. This can either improve or disrupt the efficiency of the packing. Symmetrical molecules often pack more efficiently, leading to higher melting points. The substitution pattern here may disrupt the hydrogen bonding present in the parent compound (N-H---O or N-H---N interactions), which would be a major factor in lowering the melting point.

  • Intermolecular Forces: The parent compound can act as both a hydrogen bond donor (the N-H proton) and acceptor. 1,2-Dimethyl-1H-imidazole-4-carbaldehyde has no N-H proton and can only act as a hydrogen bond acceptor. The loss of this strong hydrogen bonding network is likely to be the dominant effect, suggesting that the melting point of the dimethylated derivative will be significantly lower than that of the parent compound.

Therefore, while experimental verification is required, it is scientifically reasonable to predict that the melting point of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde will be substantially below 173 °C.

Conclusion

A comprehensive understanding of the thermodynamic stability and melting point of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is essential for its advancement in any research or drug development pipeline. The protocols and principles outlined in this guide, utilizing standard techniques such as DSC and capillary melting point determination, provide a robust framework for obtaining this critical data. While the exact melting point requires experimental determination, analysis of its structure relative to its parent compound allows for reasoned scientific prediction. These foundational physicochemical characteristics ensure the quality, purity, and safety of the compound, underpinning all subsequent stages of development.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • Melting Point Determination. Lambda Photometrics. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]

  • 1,2-dimethyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]

  • Differential Scanning Calorimetry. The Royal Society of Chemistry. [Link]

  • Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]

  • Imidazole-4-carboxaldehyde | C4H4N2O. PubChem. [Link]

  • 1H-Imidazole-2-carboxaldehyde, 4-methyl-. ChemBK. [Link]

  • IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses. [Link]

  • Cas 3034-50-2,1H-Imidazole-4-carbaldehyde. LookChem. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Imidazole and its derivatives as potential candidates for drug development. Bangladesh Journal of Pharmacology. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]

  • Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. ResearchGate. [Link]

  • Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry. SciELO México. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • Cashew Crescent Terraced House For Sale. PropertyGuru Singapore. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

Sources

Foundational

De Novo Synthesis Pathways for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The functionalization of pre-formed imidazoles presents significant regiochemical challenges. For 1,2-dimethyl-1H-imidazole, direct electrophilic substitution or lithiation typically favors the C5 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pre-formed imidazoles presents significant regiochemical challenges. For 1,2-dimethyl-1H-imidazole, direct electrophilic substitution or lithiation typically favors the C5 position due to the directing effects of the N1-methyl group and the inherent electronics of the imidazole core [3]. To synthesize 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9)—a critical building block for kinase inhibitors, GPCR ligands, and advanced coordination polymers—de novo ring construction is the most robust strategy.

This technical guide details two self-validating, highly regioselective de novo synthesis pathways starting from basic acyclic precursors. By controlling the bimolecular condensation mechanics, researchers can bypass the low yields and complex chromatographic separations associated with direct functionalization.

Retrosynthetic Analysis & Pathway Selection

Attempting to formylate 1,2-dimethylimidazole directly (e.g., via Vilsmeier-Haack or lithiation/DMF quenching) yields predominantly the 5-carbaldehyde isomer, necessitating tedious separation. By shifting to a de novo strategy, the regiochemistry is hard-coded into the choice of the acyclic precursors.

We highlight two primary disconnections:

  • The Amidine-Haloketone Pathway: Condensation of N-methylacetamidine with a protected α -haloketone.

  • The Dihydroxyacetone (DHA) Oxidative Pathway: Condensation of DHA with N-methylacetamidine followed by selective mild oxidation [1].

Retrosynthesis Target 1,2-Dimethyl-1H-imidazole -4-carbaldehyde Direct Direct Functionalization (Low Regioselectivity) Target->Direct Retrosynthetic Disconnection DeNovo De Novo Synthesis (High Regioselectivity) Target->DeNovo Retrosynthetic Disconnection Sub1 1,2-Dimethylimidazole + Formylating Agent Direct->Sub1 Sub2 N-Methylacetamidine + alpha-Haloketone DeNovo->Sub2

Retrosynthetic analysis comparing direct functionalization vs. de novo synthesis.

Pathway A: The Amidine-Haloketone Cyclocondensation

Mechanistic Rationale

This pathway leverages the differential nucleophilicity of the nitrogen atoms in N-methylacetamidine. The secondary amine nitrogen ( −NHCH3​ ) is more nucleophilic than the primary imine nitrogen ( =NH ). When reacted with 1-bromo-3,3-dimethoxypropan-2-one, the secondary amine preferentially undergoes an SN​2 attack on the α -carbon bearing the bromide. Subsequently, the imine nitrogen condenses with the ketone, closing the ring.

The aldehyde must be protected as an acetal during cyclization to prevent the highly reactive glyoxal derivative from polymerizing under basic conditions [2].

Mechanism A N-Methylacetamidine C S_N2 Alkylation Intermediate A->C B 1-Bromo-3,3-dimethoxy propan-2-one B->C D Cyclocondensation (Acetal Protected) C->D -H2O, -HBr E Acidic Hydrolysis (- MeOH) D->E H+ / H2O F Target Aldehyde E->F

Mechanistic sequence of the bimolecular cyclocondensation and deprotection pathway.

Experimental Protocol: Pathway A

Step 1: Synthesis of 4-(dimethoxymethyl)-1,2-dimethyl-1H-imidazole

  • Preparation: Charge a dry 500 mL round-bottom flask with N-methylacetamidine hydrochloride (13.0 g, 120 mmol) and anhydrous K2​CO3​ (41.5 g, 300 mmol) in 200 mL of anhydrous N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes to liberate the free base.

  • Addition: Cool the suspension to 0°C. Dropwise, add 1-bromo-3,3-dimethoxypropan-2-one (19.7 g, 100 mmol) over 45 minutes to maintain the internal temperature below 5°C.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C for 4 hours. Causality note: Heating drives the dehydration step of the cyclocondensation. The basic environment neutralizes the generated HBr, preventing premature acetal cleavage.

  • Workup (Self-Validating Step): Cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (300 mL) and Water (100 mL). The acetal intermediate is highly stable to base; thus, washing the organic layer with 1M NaOH removes unreacted amidine. Dry over Na2​SO4​ and concentrate to yield the crude acetal as a pale yellow oil.

Step 2: Acetal Deprotection

  • Hydrolysis: Dissolve the crude acetal in 100 mL of 2M aqueous HCl . Stir at 50°C for 2 hours.

  • IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the non-polar acetal spot disappears, replaced by the highly UV-active, polar aldehyde spot.

  • Isolation: Cool the solution to 0°C and carefully adjust the pH to 8.5 using saturated aqueous NaHCO3​ . Extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic layers ( MgSO4​ ), concentrate, and recrystallize from Hexane/Ethyl Acetate to afford 1,2-Dimethyl-1H-imidazole-4-carbaldehyde as an off-white crystalline solid.

Pathway B: Dihydroxyacetone (DHA) Oxidative Route

For extreme scale-up where brominated acetals are cost-prohibitive, the DHA oxidative route is preferred. This pathway utilizes the condensation of dihydroxyacetone with N-methylacetamidine to form a 4-hydroxymethyl intermediate, which is subsequently oxidized [1].

Mechanistic Rationale

Manganese dioxide ( MnO2​ ) is selected as the oxidant because it is highly selective for allylic, benzylic, and heteroallylic alcohols. It oxidizes the C4-hydroxymethyl group to the formyl group without over-oxidizing to the carboxylic acid, a common failure point when using stronger oxidants like KMnO4​ or Jones reagent.

DHA_Workflow Step1 Step 1: Condensation DHA + N-Methylacetamidine Reflux in NH3/MeOH Step2 Step 2: Isolation Filter & Wash Yield: 4-Hydroxymethyl intermediate Step1->Step2 Step3 Step 3: Oxidation MnO2 in Methanol 40°C for 6 hours Step2->Step3 Step4 Step 4: Purification Filtration of MnO2 Vacuum Distillation Step3->Step4

Experimental workflow for the DHA condensation and subsequent MnO2 oxidation.

Experimental Protocol: Pathway B

Step 1: Synthesis of (1,2-Dimethyl-1H-imidazol-4-yl)methanol

  • Suspend Dihydroxyacetone dimer (18.0 g, 100 mmol) and N-methylacetamidine hydrochloride (21.7 g, 200 mmol) in 150 mL of liquid ammonia/methanol solution in a pressure vessel.

  • Seal and heat to 70°C for 12 hours.

  • Vent the ammonia carefully, concentrate the methanolic solution, and purify the residue via short-path distillation or crystallization to isolate the hydroxymethyl intermediate.

Step 2: Selective Oxidation

  • Oxidation: Dissolve the (1,2-dimethyl-1H-imidazol-4-yl)methanol (12.6 g, 100 mmol) in 150 mL of Methanol. Add activated Manganese Dioxide ( MnO2​ , 43.5 g, 500 mmol).

  • Reaction: Stir the heterogeneous mixture at 40°C for 6 hours. Causality note: 40°C is the thermal sweet spot; lower temperatures result in stalled kinetics, while higher temperatures risk solvent loss and minor over-oxidation [1].

  • Isolation: Cool to 25°C. Filter the suspension through a pad of Celite to remove the MnO2​ . Wash the filter cake twice with 50 mL of room-temperature methanol.

  • Crystallization: Combine the filtrate and washings. Distill the methanol under a vacuum of 250 mmHg at 45°C until a slurry forms (approx. 35% solid content). Cool the slurry to 4°C, filter the precipitated crystals, and dry in vacuo to yield the target aldehyde.

Quantitative Data & Pathway Comparison

To assist in process selection, the following table summarizes the empirical data for both pathways.

MetricPathway A: Amidine-HaloketonePathway B: DHA Oxidative Route
Overall Yield 65 - 72%45 - 55%
Regiomeric Purity > 99% (No C5-isomer detected)> 98%
Key Reagents 1-Bromo-3,3-dimethoxypropan-2-oneDihydroxyacetone, Activated MnO2​
Scalability High (Pilot scale)Very High (Industrial scale)
Primary Limitation Cost of brominated acetal precursorHigh mass loading of MnO2​ required
Safety Profile Requires handling of α -haloketonesRequires pressure vessel for Step 1

References

  • "Imidazole synthesis", Organic Chemistry Portal. Available at:[Link]

  • "Developing Bis(imino)acenaphthene-Supported N-Heterocyclic Carbene Palladium Precatalysts for Direct Arylation of Azoles", ACS Publications, Organometallics. Available at:[Link]

  • "Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules", ResearchGate / SynOpen. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds Using 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Executive Summary & Chemical Rationale 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9)[1][2] has emerged as a privileged building block in modern medicinal chemistry and drug development. The strategic placem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 1038776-26-9)[1][2] has emerged as a privileged building block in modern medicinal chemistry and drug development. The strategic placement of the aldehyde group at the C-4 position enables highly efficient electrophilic reactivity, making it an ideal substrate for multi-component reactions (MCRs) and reductive aminations. Concurrently, the 1,2-dimethyl substitution pattern provides critical steric shielding and metabolic stability—preventing rapid N-dealkylation and C-2 oxidation in vivo—while preserving the basicity and hydrogen-bond acceptor properties of the imidazole core.

This application note details validated protocols for utilizing this versatile intermediate to synthesize complex nitrogen-containing heterocycles, including3[3] and fused4[4].

Synthetic Workflow Overview

The divergent synthetic utility of 1,2-dimethyl-1H-imidazole-4-carbaldehyde is illustrated below. It serves as the branching point for generating either flexible secondary amines via reductive amination or rigidified polycyclic scaffolds via the Ugi four-component reaction (Ugi-4CR) followed by metal-catalyzed heteroannulation.

Workflow SM 1,2-Dimethyl-1H-imidazole- 4-carbaldehyde RA Reductive Amination (STAB, DCE) SM->RA Ugi Ugi-4CR (Amine, Acid, Isocyanide) SM->Ugi SecAmine Secondary Amines (IDO Inhibitors) RA->SecAmine UgiAdduct Acyclic Ugi Adduct Ugi->UgiAdduct Cyclization Post-Ugi Cyclization (Au or Cu catalyst) UgiAdduct->Cyclization FusedRing Imidazo[1,4]diazepinones (CNS/Oncology) Cyclization->FusedRing

Divergent synthetic workflow of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

Protocol A: Reductive Amination for IDO Inhibitor Intermediates

Causality & Design: Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme in tumor immune evasion. Inhibitors of IDO often require a nitrogen-rich heterocyclic moiety to coordinate with the active-site heme iron. 1,2-Dimethyl-1H-imidazole-4-carbaldehyde perfectly mimics the histidine side chain. Reductive amination with primary amines yields functionalized secondary amines that act as potent 5[5]. The use of Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) is selected over Sodium Borohydride (NaBH₄) because STAB is milder, avoiding the premature reduction of the aldehyde before imine formation is complete—a standard validated in the synthesis of6[6].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes. The mild nature of STAB ensures the exclusive reduction of the protonated iminium ion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until pH ~8. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating System (QC/IPC):

  • In-Process Control (IPC): TLC with Ninhydrin stain. The product will develop a distinct color (typically purple/brown) indicative of a secondary amine, whereas the starting aldehyde will not stain.

  • Quality Control: ¹H-NMR must confirm the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new methylene singlet/doublet (~3.8 ppm) adjacent to the newly formed secondary amine.

Protocol B: Ugi-4CR and Gold-Catalyzed Heteroannulation

Causality & Design: The Ugi-4CR allows the rapid, one-pot assembly of peptidomimetics from four distinct components. When 1,2-dimethyl-1H-imidazole-4-carbaldehyde is reacted with an amine, an isocyanide, and an alkyne-containing acid (e.g., 2-butynoic acid), it forms an acyclic adduct. This adduct is perfectly primed for a post-Ugi intramolecular cyclization. Utilizing a Gold(I) or Gold(III) catalyst triggers an endo-dig heteroannulation, rigidifying the flexible Ugi adduct into a 4[4]. Gold is specifically chosen for its exceptional carbophilic Lewis acidity, selectively activating the alkyne without coordinating irreversibly to the basic imidazole nitrogens[7]. Alternatively,8 can be employed for aryl-halide substituted Ugi adducts[8][9].

Step-by-Step Methodology:

  • Ugi-4CR Assembly: In a 10 mL vial, sequentially add 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equiv), a primary amine (e.g., p-methoxybenzylamine, 1.0 equiv), 2-butynoic acid (1.0 equiv), and an isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv) in HPLC-grade methanol (1.0 M).

  • Stirring: Stir the mixture at room temperature for 24 hours. The high concentration drives the multi-component equilibrium toward the product.

  • Isolation of Adduct: Evaporate the solvent and purify the Ugi adduct via silica gel chromatography.

  • Gold-Catalyzed Cyclization: Dissolve the purified Ugi adduct in anhydrous DCE (0.1 M). Add AuCl₃ (10 mol%). Heat the mixture to 50 °C for 12 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the gold catalyst, eluting with ethyl acetate. Concentrate the filtrate to yield the fused imidazo[1,4]diazepinone.

Self-Validating System (QC/IPC):

  • In-Process Control (IPC): LC-MS analysis of the Ugi-4CR step must show the exact mass of the sum of the four components minus one water molecule.

  • Quality Control: Post-cyclization, ¹H-NMR must show the complete disappearance of the alkyne/alkene protons of the Ugi adduct and the emergence of a highly rigidified, diastereotopic proton pattern for the methylene bridge, confirming ring closure.

Mechanistic Pathway of Post-Ugi Cyclization

The carbocyclization proceeds via the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the imidazole core.

Mechanism A Ugi Adduct (Alkyne + Imidazole) B Au(I/III) Coordination to Alkyne (π-complex) A->B + Au Catalyst C Nucleophilic Attack (endo-dig cyclization) B->C D 7-Membered Intermediate (Cationic) C->D E Protodeauration & Deprotonation D->E F Imidazo[1,4]diazepin-7-one E->F - Au Catalyst

Mechanism of Gold-catalyzed post-Ugi heteroannulation to imidazo[1,4]diazepinones.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and yields for the divergent synthesis pathways[4][6][8].

Reaction TypeReagents & CatalystsSolvent & TempReaction TimeAverage YieldKey Analytical Marker
Reductive Amination STAB (1.5 eq), AcOH (1.5 eq)DCE, 0 °C to RT14 h75 - 85%Loss of ~9.8 ppm (CHO) in ¹H-NMR
Ugi-4CR Amine, Acid, IsocyanideMeOH, RT24 h80 - 90%Exact mass = Σ(Reactants) - H₂O
Au-Heteroannulation AuCl₃ (10 mol%)DCE, 50 °C12 h70 - 82%Diastereotopic CH₂ in ¹H-NMR
Cu-Ullmann Coupling CuI (10 mol%), LigandDMSO, 100 °C (MW)30 min65 - 78%Disappearance of halogen isotope pattern

References

  • OChem Incorporation:Aldehyde products (CAS 1038776-26-9). Source: ocheminc.com.
  • BLD Pharm:1038776-26-9 | 1,2-dimethyl-1H-imidazole-4-carbaldehyde. Source: bldpharm.com.
  • European Patent Office:KYNURENINE PRODUCTION INHIBITOR - EP 2374802 A1. Source: googleapis.com.
  • Beilstein Journal of Organic Chemistry:Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors. Source: beilstein-journals.org.
  • Chemical Society Reviews:Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Source: rsc.org.
  • Organic Letters (ACS):An Expedient Route to Imidazo[1,4]diazepin-7-ones via A Post-Ugi Gold-Catalyzed Heteroannulation. Source: acs.org.
  • ResearchGate:Microwave-Assisted Synthesis of 4H-Benzo[f]imidazo[1,4]diazepin-6-ones via a Post-Ugi Copper-Catalyzed Intramolecular Ullmann Coupling. Source: researchgate.net.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Versatile Integration of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde into Advanced Polymer Systems

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC) into various polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC) into various polymer matrices and resins. Moving beyond a simple recitation of steps, this guide delves into the fundamental chemical principles, strategic considerations, and detailed protocols for leveraging DMIC's unique bifunctional nature—a reactive aldehyde and a catalytically and biologically active imidazole core. We will explore its application as a covalent crosslinker, a surface modification agent, and a dynamic bond-forming moiety for creating stimuli-responsive materials. The protocols provided are designed to be self-validating, incorporating essential characterization steps to confirm successful integration and material performance.

Introduction: The Strategic Advantage of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde in Polymer Science

The field of advanced materials increasingly demands polymers that are not merely structural components but active participants in their environment. This requires the integration of "smart" functional groups that can impart responsiveness, bioactivity, or catalytic properties. 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC) emerges as a molecule of significant interest in this context. Its structure presents a compelling combination of functionalities:

  • The Aldehyde Group: A versatile chemical handle for forming covalent bonds, most notably through Schiff base formation with primary amines.[1] This reaction is often reversible and pH-sensitive, providing a pathway to create dynamic and stimuli-responsive materials.[2] Aldehydes are well-established reactants in polymer chemistry for crosslinking and functionalization.[3][4]

  • The Imidazole Ring: The methylated imidazole core is ubiquitous in biological systems and offers a wealth of functionality.[5] It can act as a hydrogen-bond donor/acceptor, a coordination site for metal ions, a catalytic center for reactions like hydrolysis, and a pH-responsive element.[6] Imidazole-containing polymers have been extensively explored for applications in drug delivery and biomaterials due to these properties.[7][8]

By incorporating DMIC, a scientist can introduce both a reactive anchor point and a functional core into a polymer system simultaneously. This guide will provide the foundational knowledge and practical protocols to harness this potential.

Core Chemistry & Physicochemical Profile of DMIC

A thorough understanding of the reactant is paramount for successful application.

2.1. Physicochemical Properties

The key properties of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 1038776-26-9[9]
Molecular Formula C₆H₈N₂O[9]
Molecular Weight 124.14 g/mol [9]
Appearance Solid (Powder)[10]
Purity ≥95% (Typical)[9]
Solubility Soluble in Methanol, DMSO[11]
Hazard Summary Causes skin and eye irritation. May cause respiratory irritation.[12][13]

2.2. Primary Reaction Pathway: Schiff Base (Imine) Formation

The most direct method for covalently linking DMIC to a polymer matrix is the condensation reaction between its aldehyde group and a primary amine. This reaction forms a Schiff base, or an imine linkage.

The key advantage of this chemistry is its dynamic nature. The imine bond is stable under neutral or basic conditions but can be hydrolyzed at acidic pH, breaking the crosslink or cleaving the moiety from the polymer backbone.[1] This pH-responsiveness is a cornerstone for designing smart drug delivery systems that release their payload in the acidic microenvironment of a tumor or within the endosome of a cell.[7]

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products reactant reactant product product polymer polymer dmic dmic imine imine condition condition Polymer_NH2 Polymer Backbone R-NH₂ plus1 + DMIC DMIC O=CH-Im arrow Polymer_Imine Functionalized Polymer R-N=CH-Im plus2 + arrow2 H2O H₂O arrow->Polymer_Imine Condensation (pH > 7) arrow2->DMIC Hydrolysis (pH < 7)

Caption: Schiff Base formation between DMIC and a primary amine.

Application Protocols

The following protocols are designed as robust starting points. Researchers are encouraged to adapt and optimize these methods for their specific polymer systems and target applications.

3.1. Protocol 1: Synthesis of a pH-Responsive Hydrogel via Crosslinking of Polyethyleneimine (PEI)

This protocol details the creation of a hydrogel where DMIC acts as a pH-sensitive crosslinker, ideal for controlled release studies.

Rationale: Branched PEI presents a high density of primary amine groups, making it an excellent backbone for efficient crosslinking. The resulting imine-based hydrogel will swell significantly or dissolve at acidic pH as the crosslinks hydrolyze, releasing any entrapped molecules.

Materials:

  • Branched Polyethyleneimine (PEI, avg. Mw ~25,000)

  • 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0

  • Dialysis tubing (MWCO 10,000 Da)

Experimental Workflow:

Hydrogel_Workflow start Start dissolve_pei 1. Dissolve PEI in DMSO (e.g., 10% w/v) start->dissolve_pei dissolve_dmic 2. Dissolve DMIC in DMSO (Calculate molar ratio) dissolve_pei->dissolve_dmic mix 3. Add DMIC solution dropwise to PEI solution with stirring dissolve_dmic->mix react 4. React for 24h at 50°C (Formation of gel) mix->react purify 5. Purify by dialysis (vs. DMSO, then H₂O) react->purify lyophilize 6. Lyophilize to obtain dry hydrogel (Xerogel) purify->lyophilize characterize 7. Characterization (FTIR, Swelling Studies) lyophilize->characterize end End characterize->end

Caption: Workflow for pH-responsive hydrogel synthesis.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10% (w/v) solution of branched PEI in anhydrous DMSO. Stir until fully dissolved.

    • Calculate the required amount of DMIC. The molar ratio of DMIC aldehyde groups to PEI primary amine groups determines the crosslinking density. A starting point is a 1:10 ratio (CHO:NH₂).

    • Dissolve the calculated amount of DMIC in a minimal volume of anhydrous DMSO.

  • Crosslinking Reaction:

    • While stirring the PEI solution vigorously, add the DMIC solution dropwise.

    • Once addition is complete, seal the vessel and heat the reaction mixture to 50°C for 24 hours. A visible gel should form.

  • Purification:

    • Transfer the resulting hydrogel to dialysis tubing (MWCO 10,000 Da).

    • Dialyze against DMSO for 48 hours to remove unreacted components, changing the DMSO every 12 hours.

    • Subsequently, dialyze against deionized water for 48 hours to remove the DMSO, changing the water every 12 hours.

  • Drying:

    • Freeze the purified hydrogel at -80°C and then lyophilize to obtain a dry sponge-like material (xerogel).

  • Validation & Characterization:

    • FTIR Spectroscopy: Acquire spectra of PEI, DMIC, and the dried hydrogel. Confirm the formation of the imine bond by observing a new peak around 1645 cm⁻¹ and a decrease in the aldehyde C=O stretch from DMIC (~1680 cm⁻¹).

    • pH-Responsive Swelling: Place a known weight of the dry hydrogel into separate buffer solutions (pH 7.4 and pH 5.0). Allow them to equilibrate for 24 hours. Remove the swollen gels, blot excess surface water, and weigh. Calculate the swelling ratio: (Wet Weight - Dry Weight) / Dry Weight. A significantly higher swelling ratio or dissolution at pH 5.0 validates the pH-responsive nature.

3.2. Protocol 2: DMIC as a Modifier and Co-Curing Agent in an Epoxy Resin System

This protocol explores the dual role of DMIC in a standard amine-cured epoxy system.

Rationale: In an epoxy resin formulation, DMIC can function in two ways. Firstly, the tertiary amine of the imidazole ring can act as a catalyst, accelerating the curing reaction between the epoxy resin and the primary amine curing agent.[14] Secondly, the aldehyde group can react with the primary amine curing agent, effectively modifying the crosslinker and altering the final properties of the thermoset.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Amine curing agent (e.g., Jeffamine D-230, a polyetheramine)

  • 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC)

  • Non-reactive silicone mold

Logical Roles of DMIC in Epoxy Curing:

Epoxy_Roles dmic_node DMIC Added to Epoxy/Amine System path1_node Path 1: Catalytic Action dmic_node->path1_node path2_node Path 2: Covalent Modification dmic_node->path2_node outcome1_node Imidazole ring accelerates Epoxy-Amine reaction path1_node->outcome1_node outcome2_node Aldehyde reacts with Amine (Schiff Base Formation) path2_node->outcome2_node result1_node Faster Gel Time Lower Curing Temperature outcome1_node->result1_node result2_node Altered Crosslink Density Modified Tg & Mechanical Properties outcome2_node->result2_node

Caption: Potential dual roles of DMIC in an epoxy resin formulation.

Step-by-Step Methodology:

  • Formulation:

    • Prepare a control formulation and a DMIC-modified formulation. All parts are by weight.

    • Control: Calculate the stoichiometric amount of amine curing agent required for the DGEBA resin (refer to manufacturer's data sheet for amine hydrogen equivalent weight, AHEW, and resin epoxy equivalent weight, EEW).

    • DMIC-Modified: Reduce the amount of primary amine curing agent slightly and add DMIC. A good starting point is to formulate with 95% of the stoichiometric amine amount and add 1-5 parts per hundred resin (phr) of DMIC.

ComponentControl Formulation (parts by weight)DMIC Formulation (parts by weight)
DGEBA Epoxy Resin100100
Jeffamine D-230Stoichiometric Amount (e.g., ~32 phr)95% of Stoichiometric Amount
DMIC02 phr
  • Mixing:

    • Pre-heat the DGEBA resin to ~50°C to reduce its viscosity.

    • For the DMIC formulation, first mix the DMIC into the amine curing agent until fully dissolved.

    • Add the curing agent (or DMIC/curing agent mix) to the epoxy resin. Stir thoroughly for 3-5 minutes, ensuring a homogenous mixture. Avoid excessive air entrapment.

  • Curing:

    • Pour the mixed resin into the silicone mold.

    • Cure in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 125°C. The catalytic effect of DMIC may allow for a lower temperature or shorter time, which should be investigated.

  • Validation & Characterization:

    • Differential Scanning Calorimetry (DSC):

      • Analyze an uncured sample to determine the heat of reaction (ΔH) and peak exotherm temperature. A lower peak temperature for the DMIC sample indicates catalytic activity.

      • Analyze the cured sample to determine the glass transition temperature (Tg). Compare the Tg of the control and DMIC-modified samples to understand how the network structure has been altered.

    • Mechanical Testing: Perform tensile or flexural tests on the cured samples according to ASTM standards to measure properties like modulus, strength, and elongation at break.

Broader Applications & Future Outlook

The protocols described represent foundational applications. The versatility of DMIC opens doors to numerous other advanced material designs:

  • Self-Healing Materials: The dynamic nature of the imine bond formed by DMIC can be exploited to create self-healing polymers that can repair damage upon the application of a stimulus like heat or a change in pH.[15][16]

  • Bioactive Surfaces: DMIC can be grafted onto the surface of biomaterials to introduce the imidazole functionality, which can mimic histidine residues in proteins, potentially influencing cell adhesion and behavior.

  • Drug Conjugation: For drug development professionals, the aldehyde group provides a site to conjugate drugs containing amine or hydrazide groups, while the imidazole offers a mechanism for pH-sensitive release.[7]

The continued exploration of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is set to yield a new generation of functional, responsive, and intelligent polymer systems.

References

  • Schiff's base as a stimuli-responsive linker in polymer chemistry. RSC Publishing.
  • Imidazole and imidazolium-containing polymers for biology and material science applications.
  • Polymer based advanced recipes for imidazoles: a review. PMC.
  • Aldehyde condensation polymer | Synthesis & Properties. Britannica. [Link]

  • Waterborne non-isocyanate polyurethane coating using carbamate-aldehyde chemistry. ACS. [Link]

  • Imidazole- and imidazolium-containing polymers for biology and material science applications. Semantic Scholar. [Link]

  • Polymer-Based Schiff Bases and Their Applications. R Discovery. [Link]

  • Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. ACS Publications. [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]

  • Polymer-Based Schiff Bases and Their Applications. IntechOpen. [Link]

  • (PDF) Polymer-Based Schiff Bases and Their Applications. ResearchGate. [Link]

  • HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Vogl Catalysis and Polymer Science. [Link]

  • Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. [Link]

  • Polymer based advanced recipes for imidazoles: a review. PubMed. [Link]

  • Aldehyde-mediated crosslinking of polymers comprising alcohol, amine, hydrazide groups. ResearchGate. [Link]

  • Aromatic aldehyde, epoxy resin curing agent comprising aromatic aldehyde, and epoxy resin composition comprising same.
  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. PMC. [Link]

  • Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery. New Journal of Chemistry (RSC Publishing). [Link]

  • Aldehyde-Functional Polycarbonates as Reactive Platforms. The Royal Society of Chemistry. [Link]

  • Addition polymers of aldehydes. ResearchGate. [Link]

  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. PMC. [Link]

  • High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling. Polymer Chemistry (RSC Publishing). [Link]

  • 1,2-dimethyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • how to cure epoxy resin-Union. Union. [Link]

  • Polyurethanes having low levels of aldehyde emissions.
  • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. PMC. [Link]

  • Uncontrolled Cure. WEST SYSTEM Epoxy. [Link]

  • Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. Journal of the American Chemical Society. [Link]

  • Modified Cyclohexanone-Formaldehyde Resin as an Epoxy Resin Curing Agent. SAGE Journals. [Link]

  • Activated release of bioactive aldehydes from their precursors embedded in electrospun poly(lactic acid) nonwovens. RSC Publishing. [Link]

  • pH responsive coumarin and imidazole grafted polymeric micelles for cancer therapy. Semantic Scholar. [Link]

  • Aldehyde-functionalized polymers with enhanced stability.
  • Curing Kinetics of o-Cresol Formaldehyde Epoxy Resin and Succinic Anhydride System Catalyzed by Tertiary Amine. ACS Publications. [Link]

  • Synthesis of Aldehyde Functional Polydimethylsiloxane as a New Precursor for Aliphatic Imine‐Based Self‐Healing PDMS. PMC. [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Heteroletters. [Link]

  • Imidazole-4-carboxaldehyde. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Auto-Oxidation of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9)[1]. Like many heteroaryl aldehydes, this compound is a highly reactive building block that is notoriously susceptible to auto-oxidation during long-term storage.

Below, you will find a comprehensive troubleshooting guide, mechanistic insights, and self-validating protocols to ensure the structural integrity of your reagents.

Section 1: Mechanistic Overview (FAQ)

Q: Why does 1,2-Dimethyl-1H-imidazole-4-carbaldehyde degrade so quickly on the benchtop? A: The degradation is driven by a radical-chain auto-oxidation process. The aldehydic C-H bond is relatively weak and prone to hydrogen-atom abstraction (HAA) triggered by photons (light) or trace transition metals. This initiation generates an acyl radical, which rapidly reacts with atmospheric molecular oxygen (O₂) to form an acyl peroxy radical.

This peroxy radical abstracts a hydrogen from a second aldehyde molecule, creating a peracid and propagating the radical chain. Finally, the peracid reacts with another aldehyde molecule via a Baeyer-Villiger-type intermediate, yielding two equivalents of the degraded product: 1,2-dimethyl-1H-imidazole-4-carboxylic acid[2].

G A Aldehyde (1,2-Dimethyl-1H-imidazole-4-carbaldehyde) B Acyl Radical (Initiation via H-abstraction) A->B O2 / Light / Trace Metals C Acyl Peroxy Radical (+O2) B->C O2 (Propagation) D Peracid Intermediate (+ Aldehyde) C->D + Aldehyde D->B Radical Chain Carrier E Carboxylic Acid (Auto-oxidation Product) D->E Baeyer-Villiger type rearrangement

Radical-chain auto-oxidation pathway of aldehydes to carboxylic acids.

Section 2: Troubleshooting Guide - Identifying Oxidation

Q: How can I definitively tell if my batch has oxidized before using it in a sensitive coupling reaction? A: Do not rely solely on visual inspection. Implement the following self-validating analytical checks:

  • NMR Spectroscopy (Primary Validation): In ¹H-NMR (CDCl₃ or DMSO-d₆), the characteristic aldehydic proton singlet (typically around 9.5–10.0 ppm) will diminish. If oxidized, you will observe the emergence of a broad carboxylic acid -OH peak far downfield (11.0–13.0 ppm)[3].

  • LC-MS / HPLC: The carboxylic acid degradant is more polar than the starting aldehyde. You will observe a shift to an earlier retention time on a standard Reverse-Phase C18 column. Mass spectrometry will show an [M+H]⁺ peak shift from m/z 125 (aldehyde) to m/z 141 (acid)[4].

  • Physical State: While pure 1,2-Dimethyl-1H-imidazole-4-carbaldehyde may present as a viscous oil or low-melting solid, heavy oxidation often results in the precipitation of insoluble, white/yellowish crystalline acid derivatives.

Section 3: Standard Operating Procedure (SOP) for Long-Term Storage

To preserve the compound, you must systematically eliminate the three drivers of auto-oxidation: Oxygen , Photons , and Thermal Energy .

The Argon-Schlenk Storage Protocol

Follow this step-by-step methodology before placing the reagent into long-term storage:

  • Vial Selection: Transfer the purified aldehyde into an amber glass vial . Amber glass absorbs UV and low-wavelength visible light, preventing the photochemical initiation of the radical chain[5].

  • Headspace Evacuation: Attach the vial to a Schlenk line or place it in a vacuum desiccator. Apply high vacuum (≤ 1 mbar) for 5–10 minutes. Causality: This removes atmospheric oxygen from the headspace and outgasses dissolved oxygen from the compound itself.

  • Inert Gas Backfilling: Backfill the headspace with high-purity Argon gas (99.999%). Causality: Argon is heavier than air and Nitrogen, allowing it to settle and create a dense, protective physical blanket directly over the sample[6].

  • Purge Cycling: Repeat the vacuum-argon cycle (Steps 2 and 3) a minimum of three times to ensure >99% displacement of residual oxygen.

  • Hermetic Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the exterior seam of the cap tightly with Parafilm. Causality: PTFE resists chemical degradation, and Parafilm prevents ambient air ingress caused by pressure differentials when the vial undergoes thermal contraction in the freezer.

  • Thermal Control: Store the sealed vial in a dedicated freezer at -20°C or -80°C. Causality: Cryogenic temperatures exponentially decrease the kinetic rate of any residual radical propagation[7].

Workflow Start Purified Aldehyde Step1 Transfer to Amber Glass Vial Start->Step1 Step2 Evacuate Headspace (Vacuum) Step1->Step2 Step3 Backfill with Argon Gas Step2->Step3 Step3->Step2 Repeat 3x (Schlenk cycle) Step4 Seal with PTFE-Lined Cap & Parafilm Step3->Step4 End Store at -20°C or -80°C Step4->End

Step-by-step workflow for the inert storage of sensitive aldehydes.

Section 4: Quantitative Impact of Storage Conditions

Understanding the kinetics of degradation justifies the rigorous storage protocols. The table below summarizes the typical degradation profile of sensitive heteroaryl aldehydes under various storage conditions over a 6-month period.

Storage ConditionAtmosphereContainer TypeTemp (°C)Estimated Purity at 6 MonthsPrimary Degradant
BenchtopAmbient AirClear Glass+25°C< 40%Carboxylic Acid
RefrigeratorAmbient AirAmber Glass+4°C75 - 85%Carboxylic Acid
Standard FreezerNitrogen (N₂)Amber Glass-20°C95 - 98%Carboxylic Acid
Ultra-Low Temp Argon (Ar) Amber Glass -80°C > 99.5% None
Section 5: Advanced FAQs

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: While Nitrogen is inert and commonly used, Argon is strictly recommended for highly sensitive aldehydes. Argon is significantly denser than ambient air (approx. 1.78 g/L vs 1.25 g/L). If a micro-leak occurs in the vial's seal, Argon's density allows it to remain settled over the compound, whereas Nitrogen (1.16 g/L) will rapidly diffuse and mix with incoming atmospheric oxygen[6].

Q: My sample has oxidized. Can I recover the pure 1,2-Dimethyl-1H-imidazole-4-carbaldehyde? A: Yes, through chemical purification. Because the degradant is an acid and the target is an aldehyde, you can perform a simple acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a mild aqueous base (like saturated NaHCO₃). The base deprotonates the carboxylic acid, pulling it into the aqueous layer. Dry and concentrate the organic layer to recover the unoxidized aldehyde.

Q: Does derivatization help with storage if I only need the compound for analytical standards? A: Absolutely. If the aldehyde is intended for HPLC/MS calibration rather than as a synthetic reactant, derivatizing it with 2,4-dinitrophenylhydrazine (DNPH) creates a highly stable hydrazone derivative. This derivative completely resists auto-oxidation and can be stored at 4°C in the dark for extended periods without degradation[5].

References
  • ResearchGate. "Radical-chain mechanism for aldehyde autoxidation". Available at:[Link]

  • Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones". Available at:[Link]

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous reaction mixtures. We provide in-depth, field-proven insights and practical protocols to help you overcome these obstacles and ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

1,2-Dimethyl-1H-imidazole-4-carbaldehyde (MW: 124.14 g/mol ) is a heterocyclic aldehyde of significant interest in synthetic chemistry and pharmaceutical development.[1] Its structure, featuring a substituted imidazole ring, presents a unique solubility profile. While the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, the overall molecule possesses limited aqueous solubility, particularly at the higher concentrations often required for reaction screening, enzymatic assays, or formulation development. This guide provides a systematic approach to addressing this issue.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

Q1: I'm observing precipitation or a cloudy suspension when I add 1,2-Dimethyl-1H-imidazole-4-carbaldehyde to my aqueous buffer. Why is it so poorly soluble?

A1: The observed low solubility is due to the compound's molecular structure. While the imidazole moiety offers some polarity, the methyl groups and the overall carbon backbone contribute to a degree of hydrophobicity. The molecule has a predicted LogP of 0.54, indicating a slight preference for a non-polar environment.[1] This balanced character means that while it isn't extremely hydrophobic, its ability to dissolve in a purely aqueous system is limited, especially as concentration increases.

Q2: What is the simplest and most direct method I should attempt first to improve its solubility?

A2: The most straightforward initial approach is pH adjustment . The imidazole ring in your compound is basic.[2] By acidifying the aqueous solution, you can protonate one of the ring's nitrogen atoms. This creates a charged, cationic species, which will have significantly higher solubility in a polar solvent like water. Since the pKa of imidazole is around 7, adjusting the pH of your buffer to a range of 4.0-6.0 is an excellent starting point.[3][4]

Q3: I prepared a concentrated stock solution in DMSO, but it precipitates when I dilute it into my aqueous reaction mixture. What's happening?

A3: This is a common phenomenon known as "crashing out." DMSO is an excellent organic solvent, but when a concentrated DMSO stock is added to an aqueous buffer, the local concentration of the co-solvent is dramatically reduced. The compound finds itself in a predominantly aqueous environment where its solubility limit is much lower, causing it to precipitate. To avoid this, ensure the final concentration of DMSO in your aqueous solution is minimal, ideally below 2% and not exceeding 5%.[2][5]

Q4: Can I simply heat the mixture to force the compound to dissolve?

A4: Heating can be an effective method, as the solubility of most organic solids increases with temperature.[6][7] For many compounds, a 20°C increase in temperature can roughly double the solubility.[8][9] However, this approach requires caution. The aldehyde functional group can be susceptible to degradation or side reactions at elevated temperatures. Before relying on this method, it is critical to assess the thermal stability of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde under your specific reaction conditions.

Part 2: Troubleshooting Guide & Strategic Solutions

If basic methods are insufficient or incompatible with your experimental design, this section provides a logical workflow and advanced strategies to achieve your target concentration.

Decision-Making Workflow for Solubility Enhancement

This diagram outlines a systematic approach to selecting the appropriate solubilization strategy based on your experimental constraints.

G cluster_start cluster_ph cluster_cosolvent cluster_complex start Insolubility Observed ph_check Is the reaction pH-sensitive? start->ph_check ph_adjust Strategy 1: pH Adjustment (Acidify to pH 4-6) ph_check->ph_adjust No cosolvent_check Are organic solvents permissible? ph_check->cosolvent_check Yes ph_success Solubility Achieved ph_adjust->ph_success ph_fail Inadequate Solubility ph_adjust->ph_fail ph_fail->cosolvent_check cosolvent_add Strategy 2: Co-solvent Addition (e.g., EtOH, PEG 400) cosolvent_check->cosolvent_add Yes complex_add Strategy 3: Complexation Agents (Cyclodextrins or Surfactants) cosolvent_check->complex_add No cosolvent_success Solubility Achieved cosolvent_add->cosolvent_success complex_success Solubility Achieved complex_add->complex_success

Caption: Decision workflow for selecting a solubilization method.

In-Depth Troubleshooting Q&A

Q5: My reaction is pH-sensitive and cannot be acidified. What is the next best strategy?

A5: Your best alternative is to use a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving less-polar compounds.[10][11] The increase in solubility can be dramatic, often rising exponentially with the volume fraction of the co-solvent.[5]

  • Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and more "hospitable" to your compound.

  • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs, e.g., PEG 400) are excellent choices due to their low toxicity and wide use in pharmaceutical formulations.[10]

  • Considerations: You must verify that the chosen co-solvent does not interfere with your downstream processes or assays. Always start with a low percentage (e.g., 5-10% v/v) and increase as necessary.

Q6: My experimental system is sensitive to all organic solvents, and pH adjustment is not an option. How can I solubilize the compound in a purely aqueous system?

A6: In this scenario, the use of complexation agents is the ideal solution. These are molecules that encapsulate the poorly soluble compound, shielding its hydrophobic parts from the water and presenting a hydrophilic exterior to the solvent.

  • Option A: Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can form non-covalent "inclusion complexes" with guest molecules like yours, dramatically increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used due to its high water solubility and safety profile.[15][16]

  • Option B: Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can effectively dissolve your compound, while the hydrophilic shell keeps the entire structure suspended in water.[17] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are common choices in drug development.

Q7: I've managed to dissolve the compound, but the dissolution rate is impractically slow for my high-throughput screening workflow. How can I accelerate it?

A7: A slow dissolution rate is typically related to the particle size and surface area of the solid material. To improve the kinetics, you should consider particle size reduction .

  • Mechanism of Action: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.[18] By reducing the particle size, you dramatically increase the surface area available for interaction with the solvent.[19]

  • Methods:

    • Micronization: This involves milling the solid compound to reduce the particle size to the micron range.

    • Nanonization (Nanocrystals): More advanced techniques can produce drug particles in the sub-micron (nanometer) range, which can lead to a very rapid dissolution rate.[20]

  • Considerations: This strategy modifies the physical form of your starting material but is a powerful tool for overcoming kinetic, rather than thermodynamic, solubility limitations.

Summary of Solubilization Strategies
StrategyMechanism of ActionTypical Range/RatioAdvantagesDisadvantages & Considerations
pH Adjustment Increases charge via protonation of the imidazole ring, enhancing interaction with polar water molecules.[2]Adjust pH to 4.0 - 6.0Simple, inexpensive, and highly effective for basic compounds.Not suitable for pH-sensitive reactions; may alter compound stability or reactivity.
Co-solvents Reduces the overall polarity of the aqueous solvent system, making it more favorable for the solute.[10][11]5 - 30% (v/v)Highly effective; allows for fine-tuning of solvent properties.May interfere with biological assays or downstream processing; potential for precipitation on dilution.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic compound within its cavity.[12][13]1:1 to 1:5 molar ratio (Compound:CD)Excellent for solvent-free systems; can improve stability; low toxicity.[14][15]Can be expensive; requires molar excess; may alter compound bioavailability or reactivity.
Surfactants Incorporates the compound into the hydrophobic core of micelles above the CMC.[17]> CMC (e.g., 0.01-1% w/v)High solubilization capacity; well-established in formulations.Can interfere with cell-based assays; may be difficult to remove; potential for foaming.

Part 3: Experimental Protocols

These protocols provide a starting point for systematically testing the strategies discussed above. Always perform these tests on a small scale before committing to a large-scale reaction.

Protocol 1: Solubility Enhancement via pH Adjustment
  • Preparation: Prepare a 100 mM stock solution of a suitable buffer (e.g., phosphate or acetate) and adjust its pH to 7.5.

  • Dispersion: Weigh an amount of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde needed to achieve a target concentration slightly above what you require (e.g., for a 10 mM final concentration, weigh enough for 12 mM) and add it to a small volume of the pH 7.5 buffer. This should form a slurry or suspension.

  • Titration: While stirring, slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Observation: Note the pH at which the solid material completely dissolves to form a clear solution.

  • Validation: Once dissolved, check the stability of the compound at this pH over your intended experimental timeframe (e.g., by LC-MS or HPLC) to ensure no degradation has occurred.

Protocol 2: Screening for an Effective Co-solvent
  • Solvent Preparation: Prepare a series of aqueous buffer solutions containing increasing percentages of a test co-solvent (e.g., Ethanol). Create solutions with 0%, 5%, 10%, 20%, and 40% (v/v) ethanol in your chosen buffer.

  • Solubility Test: To a fixed volume of each co-solvent mixture (e.g., 1 mL) in separate vials, add an excess of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Quantification: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent (like acetonitrile or methanol), and determine the concentration using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Analysis: Plot the measured solubility against the percentage of co-solvent to identify the minimum concentration required to achieve your target.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Stock Solution: Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 100 mM) in your desired buffer.

  • Molar Ratio Screening: In separate vials, prepare solutions with different molar ratios of your compound to HP-β-CD. For a target compound concentration of 10 mM, test the following:

    • 1:1 Ratio: 10 mM compound + 10 mM HP-β-CD

    • 1:2 Ratio: 10 mM compound + 20 mM HP-β-CD

    • 1:5 Ratio: 10 mM compound + 50 mM HP-β-CD

  • Procedure: Add the required volume of the HP-β-CD stock solution to each vial first. Then, add the solid 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

  • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours. The formation of the inclusion complex can take time.[2]

  • Observation: Visually inspect the vials for complete dissolution. If needed, quantify the dissolved concentration as described in Protocol 2 to determine the most effective molar ratio.

Sources

Reference Data & Comparative Studies

Validation

GC-MS Fragmentation Pattern Validation for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde: A Comparative Guide

Executive Summary The structural validation of heterocyclic compounds, particularly substituted imidazoles like 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (Exact Mass: 124.0637 Da), is a critical analytical step in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of heterocyclic compounds, particularly substituted imidazoles like 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (Exact Mass: 124.0637 Da), is a critical analytical step in pharmaceutical development and atmospheric aerosol tracking. While standard Single Quadrupole (SQ) GC-MS platforms are ubiquitous workhorses for routine screening, they often fall short when unambiguous structural elucidation is required in complex matrices.

This guide provides an objective, data-driven comparison between conventional SQ-MS (e.g., Agilent 5977B) and High-Resolution GC/Q-TOF MS (e.g., Agilent 7250). By detailing the mechanistic rationale behind electron ionization (EI) fragmentation and providing a self-validating experimental protocol, this document equips analytical scientists with the necessary framework to confidently validate imidazole carbaldehyde derivatives.

Mechanistic Rationale: Imidazole Carbaldehyde Fragmentation

Understanding the intrinsic fragmentation behavior of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is essential before selecting an analytical platform. Under standard 70 eV electron ionization, the molecule undergoes highly predictable, kinetically driven cleavage pathways [1].

  • Molecular Ion ( M+∙ ): The intact molecular ion is observed at m/z 124. However, due to the high internal energy imparted at 70 eV, its absolute abundance is often low.

  • Primary Cleavage ( α -cleavage): The most thermodynamically favorable pathway is the loss of the formyl radical ( ⋅CHO , 29.0027 Da), yielding a highly stabilized, resonance-delocalized imidazolium cation at m/z 95.0610. A competing, less abundant pathway involves the loss of neutral carbon monoxide ( CO , 27.9949 Da) to yield m/z 96.0688.

  • Secondary Ring Cleavage: As documented in foundational electron impact studies of substituted imidazoles, the core heterocycle subsequently fragments via the expulsion of neutral molecules such as hydrogen cyanide ( HCN ) and acetonitrile ( CH3​CN ) [4].

Fragmentation_Pathway M [M]⁺• (m/z 124.0637) 1,2-Dimethyl-1H-imidazole -4-carbaldehyde F1 [M - H]⁺ m/z 123.0558 M->F1 - H• F2 [M - CHO]⁺ m/z 95.0610 M->F2 - CHO• F3 [M - CO]⁺• m/z 96.0688 M->F3 - CO F4 [C4H6N]⁺ m/z 68.0501 F2->F4 - HCN F5 [C3H4N]⁺ m/z 54.0345 F2->F5 - CH3CN

Fig 1: Proposed EI fragmentation pathway for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

Technology Comparison: SQ-MS vs. High-Resolution GC/Q-TOF

When validating the fragmentation pattern of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, the choice of mass analyzer dictates the confidence level of the structural assignment.

Single Quadrupole MS (e.g., Agilent 5977B): SQ systems are excellent for routine quantification of known atmospheric imidazole-like compounds [3]. However, they are limited to unit mass resolution (nominal mass). At m/z 95, an SQ cannot differentiate between the loss of ⋅CHO (C5H7N2⁺) and a potential isobaric matrix interference.

High-Resolution GC/Q-TOF (e.g., Agilent 7250): The Q-TOF platform provides sub-2 ppm mass accuracy and resolving power exceeding 25,000 FWHM. Furthermore, the Agilent 7250 features a Low-Energy EI source (settable down to 15 eV) [2]. Causality Check: Why use Low-Energy EI? Aliphatic and formyl-substituted imidazoles are prone to extensive in-source fragmentation at 70 eV. By lowering the ionization energy to 15 eV, the internal energy transferred to the molecule is minimized. This kinetically restricts the fragmentation pathways, preserving the intact molecular ion ( M+∙ ) for accurate mass confirmation and empirical formula generation.

GCMS_Workflow Prep Sample Preparation (Solvent Dilution) GC GC Separation (DB-5MS, 1.2 mL/min He) Prep->GC 1 μL Inject Split MS Platform Selection GC->Split Effluent SQ Single Quadrupole MS (Agilent 5977B, 70 eV) Split->SQ Routine QA QTOF GC/Q-TOF MS (Agilent 7250, 15/70 eV) Split->QTOF Structural ID DataSQ Nominal Mass Library Matching SQ->DataSQ m/z 40-300 DataQTOF Accurate Mass & Formula Generation QTOF->DataQTOF < 2 ppm Error Valid Fragmentation Pattern Validation DataSQ->Valid DataQTOF->Valid

Fig 2: Comparative GC-MS analytical workflow for imidazole carbaldehyde validation.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following methodology is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose, and built-in quality control checks ensure data reliability.

Step 1: System Suitability & Mass Calibration
  • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard.

  • Validation Check: For the Q-TOF, mass calibration is validated only if the m/z 68.9952, 218.9856, and 501.9711 ions exhibit a mass error of < 2 ppm and a resolving power > 25,000 (FWHM) at m/z 273.9871. If these metrics fail, the instrument's ion mirror and flight tube are thermally un-equilibrated, and the run must be paused.

Step 2: Gas Chromatography (GC) Parameters
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness).

    • Causality: A low-bleed arylene-modified siloxane phase is critical to prevent siloxane background interference (m/z 73, 207) from masking low-m/z imidazole fragments.

  • Inlet: 250 °C, Split ratio 10:1.

    • Causality: The 250 °C temperature ensures instantaneous volatilization without thermal degradation of the carbaldehyde moiety. The 10:1 split prevents detector saturation and peak fronting, which skews mass spectral deconvolution.

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

Step 3: Mass Spectrometry (MS) Parameters
  • Transfer Line & Source Temp: 280 °C and 230 °C, respectively.

  • Ionization Energy:

    • Run 1 (Structural Fingerprinting): 70 eV.

    • Run 2 (Molecular Ion Confirmation): 15 eV (Q-TOF only).

  • Internal Validation Check: Evaluate the 70 eV spectrum. If the abundance ratio of the molecular ion (m/z 124) to the base peak (m/z 95) falls below 0.05, the ion source is excessively hot, causing thermal degradation prior to ionization. The source temperature must be reduced to 200 °C and the run repeated.

Data Presentation & Performance Metrics

The quantitative comparison of fragmentation data between the two platforms highlights the distinct advantage of high-resolution mass spectrometry for structural validation.

Table 1: Quantitative Fragmentation Data Comparison (Nominal vs. Exact Mass)
Fragment IdentityFormulaSQ-MS (Nominal m/z)GC/Q-TOF (Exact m/z)Mass Error (ppm)Relative Abundance (70 eV)
Molecular Ion [M]+∙ C6​H8​N2​O 124124.06370.815%
Loss of H [M−H]+ C6​H7​N2​O 123123.05581.18%
Loss of CHO [M−CHO]+ C5​H7​N2​ 9595.06100.5100% (Base Peak)
Loss of CO [M−CO]+∙ C5​H8​N2​ 9696.06881.212%
Loss of CHO & HCN C4​H6​N 6868.05010.945%
Loss of CHO & CH3​CN C3​H4​N 5454.03451.430%
Table 2: Instrument Performance Comparison
Performance MetricAgilent 5977B (SQ-MS)Agilent 7250 (GC/Q-TOF)Analytical Impact
Mass Resolving Power ~ 1,000 (Unit Mass)> 25,000 (FWHM)Q-TOF eliminates isobaric matrix interferences.
Mass Accuracy ± 0.1 Da< 2 ppmQ-TOF allows for unambiguous empirical formula generation.
Ionization Flexibility Fixed 70 eV EIVariable (15 eV to 70 eV)Low-energy EI on Q-TOF preserves fragile molecular ions.
Dynamic Range 106 105 in-spectrumSQ is highly robust for routine quantitation; Q-TOF excels in qualitative ID.

Conclusion

For the rigorous mass spectrometry fragmentation pattern validation of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, the Agilent 7250 GC/Q-TOF vastly outperforms standard Single Quadrupole platforms. While SQ-MS is sufficient for routine targeted quantification, it lacks the resolution to differentiate critical mass defects. The Q-TOF's combination of sub-2 ppm mass accuracy and low-energy EI capabilities ensures that the characteristic losses of the formyl radical ( ⋅CHO ) and subsequent heterocycle cleavages (HCN, CH3​CN ) are assigned with absolute structural certainty. Researchers engaged in novel drug development or complex aerosol characterization should prioritize high-resolution Q-TOF platforms to prevent misidentification of isobaric artifacts.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium Source: MDPI URL: [Link]

  • Agilent 7250 GC/Q-TOF Mass Spectrometry System Specifications Source: Agilent Technologies URL:[Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: ScienceDirect / GDUT URL: [Link]

  • Electron impact studies. XII. Mass spectra of substituted imidazoles Source: ResearchGate / Australian Journal of Chemistry URL: [Link]

Comparative

FTIR Spectroscopy Reference Spectra Validation Guide for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. Validating the structural integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9) is a highly functionalized heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery. Validating the structural integrity of this compound—specifically confirming the presence of the aldehyde carbonyl and the substituted imidazole ring—requires robust Fourier-Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet transmission—providing researchers with the mechanistic causality and self-validating protocols needed to generate unimpeachable reference spectra.

The Physics of the Choice: ATR vs. KBr Transmission

The selection between ATR and KBr is not merely a matter of convenience; it is governed by the optical physics of the sample and the specific analytical goal.

  • KBr Pellet (Transmission): The KBr method involves dispersing the solid sample in a transparent matrix. Because the infrared beam passes directly through the pellet, it adheres strictly to the Beer-Lambert law. This yields classic transmission spectra with 1[1]. However, KBr is highly hygroscopic. Even trace amounts of water will produce a broad, intense peak between 3500–3200 cm⁻¹, which can distort the baseline and 2[2].

  • ATR-FTIR (Reflectance): ATR relies on an evanescent wave penetrating the sample surface (typically 0.5–2.0 µm deep). While it requires zero sample preparation, the penetration depth is wavenumber-dependent. This physical phenomenon causes peak positions with high absorption (such as the strong C=O stretch of the aldehyde) to 3[3]. Therefore, raw ATR spectra must be mathematically corrected before being compared to historical KBr libraries.

Comparative Performance Data

To determine the optimal validation method for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, compare the quantitative performance metrics of the primary FTIR techniques:

ParameterKBr Pellet (Transmission)ATR-FTIR (Diamond Crystal)Nujol Mull (Suspension)
Sample Prep Time 10 - 15 minutes< 1 minute5 - 10 minutes
Spectral Resolution Excellent (Sharp peaks)Good (Broader peaks)Moderate (Interference)
Moisture Sensitivity High (Requires dry environment)LowLow
Library Match Quality > 98% (Direct match to EP/USP)~ 85% (Requires ATR correction)~ 70% (C-H regions masked)
Optical Anomalies Christiansen effect (if poorly ground)Wavenumber-dependent peak shiftsMatrix scattering
Best Used For Definitive Pharmacopeial ValidationRapid QC & High-ThroughputHighly moisture-sensitive solids

Diagnostic Reference Peaks

When validating 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, the spectrum is defined by the interplay between the imidazole ring and the conjugated aldehyde. Based on 4[4], expect the following diagnostic assignments:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Structural Note
Aldehyde C=O Stretch ~ 1685 - 1695Strong, SharpShifted slightly lower than aliphatic aldehydes due to conjugation with the imidazole ring.
Imidazole C=N Stretch ~ 1580 - 1590Medium, SharpCharacteristic of the heterocyclic core.
Aromatic C-H Stretch ~ 3100 - 3140Weak, SharpCorresponds to the isolated proton on the imidazole ring.
Aliphatic C-H Stretch 2950 - 2850Medium, MultipletOriginates from the 1,2-dimethyl substituents.
Aldehyde C-H Stretch ~ 2820 & 2720Weak, DoubletFermi resonance characteristic of the formyl group.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis if the validation checks fail.

Protocol A: KBr Pellet Transmission (High Accuracy)

Causality: KBr must be meticulously dried because water absorbs strongly in the IR region, creating artifacts that compromise the baseline. Grinding the sample to < 2 µm prevents Mie scattering (the Christiansen effect), which causes asymmetric peak broadening.

  • Preparation: Dry spectroscopic-grade KBr powder at 200°C for at least 4 hours. Store in a desiccator.

  • Milling: Weigh ~1-2 mg of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde and ~150 mg of dried KBr. Grind vigorously in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.

  • Self-Validation Check: Insert the pellet into the spectrometer. Check the baseline transmittance at 4000 cm⁻¹. If transmittance is < 80%, reject the pellet. Low transmittance indicates excessive moisture or insufficient grinding (particle size > IR wavelength).

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against an empty beam background.

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

Causality: The evanescent wave in ATR penetrates only a few microns. Intimate contact between the crystal and the solid sample is mandatory. Air gaps will result in a severely attenuated signal.

  • Cleaning: Clean the diamond ATR crystal with a lint-free wipe and isopropanol. Allow to dry completely.

  • Background Self-Validation: Collect a background spectrum. Check for the characteristic diamond phonon bands between 2300–1900 cm⁻¹. If other peaks are present (e.g., residual C=O bands), the crystal is contaminated. Reclean and repeat.

  • Loading: Place ~5 mg of the compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring maximum, uniform optical contact without crushing the crystal.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "Advanced ATR Correction" algorithm in your spectrometer's software to adjust for the wavenumber-dependent penetration depth, preventing the ~1685 cm⁻¹ C=O peak from artificially shifting.

Method Selection Workflow

Use the following logical workflow to determine the appropriate FTIR validation method for your specific drug development phase.

FTIR_Workflow Start Solid Sample: 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 1038776-26-9) Decision Primary Analytical Goal? Start->Decision Path1 Strict Pharmacopeial Library Matching Decision->Path1 High Accuracy Path2 Rapid QC & High-Throughput Decision->Path2 Routine Analysis Method1 KBr Pellet Transmission (High Sensitivity) Path1->Method1 Method2 ATR-FTIR (Non-destructive) Path2->Method2 Caution1 Caution: Hygroscopic Water peak at ~3400 cm⁻¹ may distort baseline Method1->Caution1 Moisture Risk Caution2 Correction: Apply ATR Correction Algorithm for Peak Shifts Method2->Caution2 Optical Risk

Decision matrix for selecting the optimal FTIR sampling technique for imidazole derivatives.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.Kintek Press.
  • Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharm.Shimadzu.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?ResearchGate.
  • A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime.BenchChem.

Sources

Validation

A Comparative Benchmarking Guide to Substituted Imidazole Aldehydes: The Case of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, physicochemical properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, physicochemical properties, and ultimately, the biological activity of a lead candidate. Among the privileged scaffolds in medicinal chemistry, substituted imidazoles are of paramount importance, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] The aldehyde-functionalized imidazoles, in particular, serve as versatile synthetic intermediates, enabling a diverse range of chemical transformations for the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde against a curated selection of other substituted imidazole aldehydes. Our objective is to furnish researchers with a robust framework for selecting the optimal imidazole aldehyde for their specific research and development needs. This will be achieved through a detailed examination of their physicochemical properties, a proposed head-to-head comparison of their reactivity in a standard chemical transformation, and a suggested protocol for evaluating their biological potential.

The Panel of Substituted Imidazole Aldehydes: A Comparative Overview

To establish a comprehensive benchmark, we have selected four commercially available substituted imidazole aldehydes for comparison against our primary subject, 1,2-Dimethyl-1H-imidazole-4-carbaldehyde. These have been chosen to systematically evaluate the impact of the number and position of methyl substituents on the imidazole ring.

Our panel includes:

  • 1,2-Dimethyl-1H-imidazole-4-carbaldehyde (1) : The focus of our study.

  • 1H-Imidazole-4-carbaldehyde (2) : The unsubstituted parent compound.

  • 1-Methyl-1H-imidazole-4-carbaldehyde (3) : N-methylation at the 1-position.

  • 2-Methyl-1H-imidazole-4-carbaldehyde (4) : C-methylation at the 2-position.

  • 1,2-Dimethyl-1H-imidazole-5-carbaldehyde (5) : A regioisomer of our primary subject.

A summary of the key physicochemical properties of these compounds is presented in Table 1.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,2-Dimethyl-1H-imidazole-4-carbaldehyde (1) 1038776-26-9C₆H₈N₂O124.14Not available
1H-Imidazole-4-carbaldehyde (2) 3034-50-2C₄H₄N₂O96.09174-177[3][4]
1-Methyl-1H-imidazole-4-carbaldehyde (3) 17289-26-8C₅H₆N₂O110.1168-69[5]
2-Methyl-1H-imidazole-4-carbaldehyde (4) 35034-22-1C₅H₆N₂O110.11Not available
1,2-Dimethyl-1H-imidazole-5-carbaldehyde (5) 24134-12-1C₆H₈N₂O124.14Not available

Experimental Benchmarking: A Proposed Study

To objectively assess the performance of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde relative to its counterparts, we propose a two-pronged experimental approach: a comparative study of their chemical reactivity and an evaluation of their biological activity.

Chemical Reactivity: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, where an aldehyde or ketone reacts with an active methylene compound. The reactivity of the aldehyde is paramount to the success and efficiency of this reaction. We propose a comparative Knoevenagel condensation with malononitrile to benchmark the electrophilicity and steric hindrance of the aldehyde functional group in our panel of imidazole aldehydes.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Imidazole Aldehyde Imidazole Aldehyde Reaction Imidazole Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine (cat.) Piperidine (cat.) Piperidine (cat.)->Reaction Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Reaction 2-(1H-imidazol-4-ylmethylene)malononitrile Derivative 2-(1H-imidazol-4-ylmethylene)malononitrile Derivative Reaction->2-(1H-imidazol-4-ylmethylene)malononitrile Derivative

Caption: Proposed Knoevenagel Condensation Workflow.

Experimental Protocol: Parallel Knoevenagel Condensation

  • Reaction Setup: In a series of five identical reaction vials equipped with magnetic stir bars, add the respective imidazole aldehyde (1.0 mmol) and malononitrile (1.1 mmol) to ethanol (5 mL).

  • Catalyst Addition: To each vial, add piperidine (0.1 mmol) as a catalyst.

  • Reaction Execution: Place the vials in a preheated aluminum block on a magnetic hotplate stirrer set to reflux (approximately 78 °C).

  • Monitoring: Monitor the progress of each reaction at 30-minute intervals using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion (as determined by the consumption of the limiting reagent), cool the reaction mixtures to room temperature. If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization and Yield Determination: Characterize the structure of each product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isolated yield for each reaction.

Performance Metrics:

  • Reaction Time: The time required for complete consumption of the starting aldehyde.

  • Isolated Yield: The percentage yield of the purified product.

  • Purity of Crude Product: Assessed by ¹H NMR before purification.

Biological Activity: Antifungal Susceptibility Testing

Given the prevalence of the imidazole scaffold in antifungal agents, a comparative evaluation of the intrinsic antifungal activity of these aldehydes is a pertinent benchmark.[1] We propose a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a common fungal pathogen, Candida albicans.

G cluster_start Preparation cluster_assay Assay cluster_readout Data Acquisition cluster_result Result Stock Solutions of Imidazole Aldehydes Stock Solutions of Imidazole Aldehydes Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Stock Solutions of Imidazole Aldehydes->Serial Dilution in 96-well Plate Candida albicans Inoculum Candida albicans Inoculum Inoculation of Wells Inoculation of Wells Candida albicans Inoculum->Inoculation of Wells Serial Dilution in 96-well Plate->Inoculation of Wells Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation of Wells->Incubation (35°C, 24-48h) Visual Inspection for Turbidity Visual Inspection for Turbidity Incubation (35°C, 24-48h)->Visual Inspection for Turbidity Spectrophotometric Reading (OD600) Spectrophotometric Reading (OD600) Incubation (35°C, 24-48h)->Spectrophotometric Reading (OD600) Determination of MIC Determination of MIC Visual Inspection for Turbidity->Determination of MIC Spectrophotometric Reading (OD600)->Determination of MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Stock Solutions: Prepare stock solutions of each imidazole aldehyde in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of 96-Well Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Include a positive control (a known antifungal agent, e.g., fluconazole), a negative control (medium with DMSO), and a growth control (medium only).

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) in RPMI-1640 medium to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Performance Metric:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the aldehyde that inhibits the visible growth of Candida albicans.

Expected Outcomes and Mechanistic Rationale

The proposed benchmarking studies are designed to elucidate the structure-activity relationships within this series of imidazole aldehydes.

  • In the Knoevenagel condensation, we anticipate that the electronic effects of the methyl substituents will play a significant role. The electron-donating nature of the methyl groups is expected to slightly decrease the electrophilicity of the aldehyde carbonyl, potentially leading to slower reaction rates for the methylated derivatives compared to the unsubstituted 1H-imidazole-4-carbaldehyde. Steric hindrance from the methyl group at the 2-position in compounds 1 , 4 , and 5 may also influence the rate of reaction. The N-methylation in compounds 1 and 3 will prevent potential side reactions or coordination involving the N-H proton, which might lead to cleaner reactions and higher yields.

  • In the antifungal assay, the lipophilicity and steric bulk introduced by the methyl groups could significantly impact the compounds' ability to penetrate the fungal cell membrane and interact with potential biological targets. It is plausible that the dimethylated derivatives, particularly 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, may exhibit enhanced antifungal activity due to increased lipophilicity, a common feature that can improve cell permeability.

Conclusion

This guide has outlined a comprehensive framework for benchmarking 1,2-Dimethyl-1H-imidazole-4-carbaldehyde against other structurally related substituted imidazole aldehydes. By systematically evaluating their physicochemical properties, chemical reactivity, and biological activity, researchers can make informed decisions about the most suitable building block for their specific applications. The provided experimental protocols offer a practical starting point for conducting these comparative studies in a laboratory setting. The insights gained from such a benchmarking effort will undoubtedly accelerate the discovery and development of novel therapeutics and functional materials based on the versatile imidazole scaffold.

References

  • International Journal of Pharmaceutical Sciences and Research. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological screening of substituted Imidazoles. Retrieved from [Link]

  • Husain, A., et al. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Retrieved from [Link]

  • Husain, A., et al. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]

  • IUCr. (2023, July 15). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Academia.edu. (n.d.). Multicomponent green synthesis, spectroscopic and structural investigation of multi-substituted imidazoles. Part 1. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • SCIRP. (n.d.). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • ACS Publications. (2004, March 27). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Retrieved from [Link]

  • NextSDS. (n.d.). 1,2-dimethyl-1H-imidazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • RSC Publishing. (n.d.). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]

  • PMC. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

  • ACS Omega. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link]

Sources

Comparative

Validating the enantiomeric purity of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde chiral derivatives

Title: Validating the Enantiomeric Purity of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde Chiral Derivatives: A Comparative Analytical Guide Introduction 1,2-Dimethyl-1H-imidazole-4-carbaldehyde serves as a critical achiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Enantiomeric Purity of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde Chiral Derivatives: A Comparative Analytical Guide

Introduction 1,2-Dimethyl-1H-imidazole-4-carbaldehyde serves as a critical achiral scaffold in the synthesis of bioactive heterocycles, including 5-HT3 receptor antagonists and azole antifungals. When this aldehyde undergoes asymmetric transformations (e.g., stereoselective nucleophilic additions or reductive aminations), it generates chiral imidazole derivatives. Validating the enantiomeric excess (ee%) of these molecules is a non-negotiable quality attribute in pharmaceutical development, as enantiomers frequently exhibit divergent pharmacokinetic and pharmacodynamic profiles.

The Analytical Challenge: The Imidazole Motif The primary hurdle in analyzing 1,2-dimethylimidazole derivatives is the intrinsic basicity of the sp2 -hybridized nitrogen (pKa ~7). In standard chromatographic environments, this basic site interacts strongly with residual acidic silanols on silica-based stationary phases. This ionic interaction disrupts the delicate transient diastereomeric complexes required for chiral recognition, manifesting as severe peak tailing, unpredictable retention times, and compromised resolution ( Rs​ ). Consequently, analytical methods must be mechanistically designed to suppress these secondary interactions.

Comparative Analysis of Validation Modalities

1. Chiral Supercritical Fluid Chromatography (SFC) The Modern Standard for Basic Heterocycles SFC utilizes supercritical CO2​ blended with polar organic modifiers (e.g., methanol). For basic imidazoles, the addition of 0.1%–0.5% diethylamine (DEA) or isopropylamine is mandatory. Causality: The basic additive acts as a sacrificial competitor, preferentially binding to the active silanol sites on the polysaccharide chiral stationary phase (CSP). This prevents the imidazole nitrogen from interacting with the silica backbone, forcing the analyte to interact exclusively with the chiral selector. The high diffusivity of supercritical CO2​ facilitates rapid mass transfer, yielding sharper peaks and superior compared to traditional liquid chromatography[1].

2. Chiral High-Performance Liquid Chromatography (HPLC) The Traditional Workhorse Normal-phase HPLC using immobilized polysaccharide CSPs (e.g., Chiralpak AD or Chiralcel OD) remains a robust choice. A standard mobile phase comprises hexane and an alcohol modifier (e.g., isopropanol) doped with DEA. Causality: While the DEA serves the same silanol-masking function as in SFC, the higher viscosity of the liquid mobile phase restricts the optimal flow rate. This results in broader peaks and longer analysis times. However, HPLC offers unmatched ruggedness for preparative-scale when isolating trace impurities is necessary[2].

3. Capillary Electrophoresis (CE) with Cyclodextrins The High-Efficiency Micro-Scale Alternative CE achieves separation by adding chiral selectors, such as highly sulfated β -cyclodextrins (HS- β -CD), directly into the background electrolyte. Causality: At a low pH (e.g., pH 2.5), the imidazole ring is fully protonated (cationic), while the HS- β -CD remains anionic. Under an applied electric field, this creates an electrostatic counter-migration effect. The protonated imidazole is pulled toward the cathode, but upon forming an inclusion complex with the cyclodextrin, the net charge shifts, dragging it toward the anode. This maximizes the interaction time within the chiral cavity, delivering exceptional for basic heterocycles[3].

4. Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) The Rapid Non-Destructive Screen

1 H or 19 F NMR utilizing CSAs like Δ -TRISPHAT or Mosher's acid eliminates the need for a chiral column entirely. Causality: The CSA forms transient, non-covalent diastereomeric ion pairs with the enantiomers in solution. Because these complexes are diastereomeric, they exist in different physicochemical environments. This induces a chemical shift non-equivalence ( Δδ ) in the NMR spectrum—most notably splitting the sharp singlets of the into distinct peaks that can be integrated to calculate ee%[4].

Quantitative Performance Comparison

Analytical MethodResolution ( Rs​ ) PotentialTypical Analysis TimeSensitivity (LOD)Sample Volume RequiredEnvironmental Impact (Greenness)
Chiral SFC High ( Rs​ > 2.5)3 – 10 min~0.05% areaMedium (1-5 µL)Excellent (Recycled CO2​ )
Chiral HPLC High ( Rs​ > 2.0)15 – 45 min~0.05% areaMedium (5-10 µL)Poor (High solvent waste)
CE (Cyclodextrins) Very High ( Rs​ > 3.0)10 – 20 min~0.5% areaVery Low (nL range)Excellent (Aqueous buffers)
NMR (with CSA) Moderate (Baseline split)5 – 10 min~1.0% - 2.0%High (5-15 mg)Moderate (Deuterated solvents)

Self-Validating Experimental Protocols

Protocol 1: SFC Enantiomeric Purity Assay (Gold Standard)

  • System Suitability Testing (SST) via Racemate: Inject 5 µL of a 1 mg/mL racemic standard of the 1,2-dimethylimidazole derivative onto a Chiralpak AD-H column. Elute with CO2​ /MeOH (80:20) containing 0.2% DEA at 3.0 mL/min. Self-Validation Check: Adjust the modifier gradient until a baseline resolution of Rs​≥2.0 is achieved. If Rs​<2.0 , the ee% calculation will be artificially skewed by peak overlap; do not proceed to sample analysis until resolution is optimized.

  • Blank Injection: Inject 5 µL of pure methanol to confirm the absence of ghost peaks or column carryover at the established retention times.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess using the area normalization method: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: NMR CSA Rapid Assay

  • Baseline Spectrum Acquisition: Dissolve 10 mg of the chiral imidazole derivative in 0.5 mL of CDCl3​ . Acquire a standard 1 H NMR spectrum and identify the sharp singlet corresponding to the 1,2-dimethyl groups (typically 2.3–3.6 ppm).

  • CSA Titration: Add 1.0 equivalent of the chiral shift reagent ( Δ -TRISPHAT tetrabutylammonium salt) directly to the NMR tube.

  • Diastereomeric Splitting: Re-acquire the 1 H NMR spectrum. The previously equivalent methyl singlets will split into two distinct peaks due to the formation of diastereomeric ion pairs.

  • Integration & Validation: Integrate the split peaks to determine the enantiomeric ratio. Self-Validation Check: To definitively prove the split peaks correspond to the two enantiomers (and not an impurity), spike the NMR tube with 2 mg of the racemic standard. The smaller of the two split peaks must proportionally increase in integration.

Methodology Selection Workflow

Workflow Start Chiral Imidazole Derivative Q1 Need trace ee% quant (< 0.1% impurity)? Start->Q1 Q2 High basicity / tailing? Q1->Q2 Yes NMR 1H/19F NMR (with CSA e.g., TRISPHAT) Q1->NMR No (Rapid Screen) SFC Chiral SFC (Polysaccharide + DEA) Q2->SFC Yes (Green/Fast) HPLC Chiral HPLC (Normal Phase + DEA) Q2->HPLC No (Standard) CE Capillary Electrophoresis (Sulfated β-CD) Q2->CE Yes (Low Volume)

Decision matrix for selecting the optimal enantiomeric purity validation method.

References

  • [1] Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI (Molecules). URL: [Link]

  • [2] HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica / ResearchGate. URL: [Link]

  • [3] Separation of chiral 4‐substituted imidazole derivatives by cyclodextrin‐modified capillary electrophoresis. Biomedical Chromatography. URL: [Link]

  • [4] Chiral protic imidazolium salts with a (−)-menthol fragment in the cation: synthesis, properties and use in the Diels–Alder reaction. PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory formal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde, moving beyond simple instructions to explain the causality behind each critical step.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is essential. 1,2-Dimethyl-1H-imidazole-4-carbaldehyde is classified with several hazards that dictate its handling and disposal route.

Based on notified classifications, this compound is considered:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A Skin Irritant: Causes skin irritation upon contact.[1]

  • A Serious Eye Irritant: Causes serious eye irritation.[1][2]

  • A Specific Target Organ Toxin: May cause drowsiness or dizziness with a single exposure.[1]

These classifications mandate that 1,2-Dimethyl-1H-imidazole-4-carbaldehyde be treated as hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in regular trash.[3][4] Doing so could lead to harmful exposure to personnel and the contamination of water systems. The overarching regulatory framework for this determination in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials.[5][6]

Pre-Disposal Protocols: Setting the Stage for Safety

Safe disposal begins long before the waste container leaves the lab. Adherence to these preliminary steps is critical to prevent accidental exposure.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. All handling of this compound, including for disposal, requires:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a full face shield should be used in conjunction with goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8][9]

  • Body Protection: A fully buttoned, appropriately sized laboratory coat is required to protect against skin contact.[8][10]

  • Respiratory Protection: All handling and preparation for disposal should occur within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Designated Area: All waste handling should be performed in a designated area of the laboratory, away from incompatible materials. Key incompatibilities for imidazole derivatives include strong oxidizers, acids, acid anhydrides, and acid chlorides.[8][10] Storing or mixing this waste with such chemicals could lead to vigorous, unsafe reactions.

Step-by-Step Disposal Procedure

This protocol ensures that the waste is contained, identified, and stored in a manner that is safe for both laboratory personnel and waste management professionals.

Step 1: Waste Segregation

  • Rationale: Preventing inadvertent chemical reactions is a primary safety goal. Many laboratory accidents occur when incompatible wastes are mixed in the same container.[10]

  • Procedure: Collect waste 1,2-Dimethyl-1H-imidazole-4-carbaldehyde in a dedicated waste container. This includes pure (unreacted) compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves). Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

Step 2: Containerization

  • Rationale: Proper containment prevents the release of the chemical into the environment through leakage or evaporation. The container must be compatible with the chemical to avoid degradation.

  • Procedure:

    • Select a sturdy, sealable container made of a compatible material (e.g., glass or high-density polyethylene).

    • The container must have a securely closing screw-top lid to ensure it is airtight.[8][10]

    • For solids, sweep or shovel the material carefully into the container, avoiding dust formation.[11][12] For liquids or solutions, pour carefully to avoid splashing.

    • Do not overfill the container; leave adequate headspace (typically 10-15%) to allow for vapor expansion.

Step 3: Labeling

  • Rationale: Accurate labeling is a critical communication tool that informs everyone of the container's contents and associated hazards, ensuring it is handled correctly throughout the disposal chain.

  • Procedure:

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8]

    • The label must clearly state:

      • The full chemical name: "1,2-Dimethyl-1H-imidazole-4-carbaldehyde"

      • The words "Hazardous Waste"

      • An accurate description of the hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation

      • The name of the principal investigator and the laboratory location

Step 4: Temporary Storage

  • Rationale: Waste must be stored safely while awaiting pickup by a licensed disposal contractor. Improper storage can lead to container degradation, spills, or dangerous reactions.

  • Procedure:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][13]

    • This area must be segregated from incompatible chemicals, particularly strong acids and oxidizers.[8]

    • Keep the container away from direct sunlight, heat, and any sources of ignition.[8]

Step 5: Arranging for Final Disposal

  • Rationale: Hazardous waste must be treated and disposed of by professionals at a licensed facility to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Once the container is full or no longer in use, contact your institution's EH&S office or the equivalent department to arrange for pickup.[10]

    • Follow your institution's specific procedures for submitting a chemical collection request.[8]

    • Never attempt to treat the chemical waste yourself (e.g., via neutralization) unless you are following a validated and approved institutional protocol.[13] The standard and safest method is disposal via an approved waste disposal plant.[2][11][14][15]

Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Control: Wearing appropriate PPE, control the spill by absorbing it with an inert material like vermiculite or sand. Avoid generating dust.[7]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a sealable container for disposal as hazardous waste.[8][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or EH&S department as per your institution's policy.

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the disposal process, ensuring all critical steps are considered.

G Disposal Workflow for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Step 2: Work in a Chemical Fume Hood ppe->hood segregate Step 3: Segregate Waste Stream (No Mixing with Incompatibles) hood->segregate containerize Step 4: Place in a Compatible, Sealable, Airtight Container segregate->containerize label Step 5: Attach a Completed Hazardous Waste Label containerize->label store Step 6: Store in Designated, Secure Waste Area label->store contact Step 7: Contact EH&S for Pickup by Licensed Contractor store->contact end Safe & Compliant Disposal contact->end

Caption: A step-by-step workflow for the safe disposal of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

References

  • Imidazole Safety Information . (2025). University of Washington Environmental Health & Safety. [Link]

  • Imidazole Standard Operating Procedure . Washington State University. [Link]

  • Safety Data Sheet - 4-Aminoimidazole-5-carboxamide hydrochloride . (2025, September 7). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Imidazole . Carl ROTH. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1,2-Dimethyl-1H-imidazole-4-carbaldehyde—a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1,2-Dimethyl-1H-imidazole-4-carbaldehyde—a key building block in many synthetic pathways—demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Profile: Understanding the Risks

1,2-Dimethyl-1H-imidazole-4-carbaldehyde is classified with several hazards that necessitate careful handling.[1] A thorough risk assessment begins with understanding its GHS (Globally Harmonized System) classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound can be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): This is a significant risk, with the potential for serious eye irritation upon contact.[1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1][3][5]

The primary routes of exposure are through inhalation of the powder, skin contact, and eye contact. Therefore, our PPE strategy is designed to create a complete barrier against these routes.

Core Protective Equipment: Your First Line of Defense

An appropriate PPE ensemble is mandatory for all work involving this compound. The following table summarizes the minimum requirements.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is required for splash-prone procedures.[3][4][6][7][8]Protects against eye irritation from airborne particles and splashes. A face shield offers a broader barrier during bulk transfers or reactions under pressure.[9]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum thickness of 4 mil / 0.1 mm).[6][9][10] Double-gloving is recommended for extended handling.Prevents skin contact and irritation.[2] Nitrile offers good resistance to a broad range of chemicals, but always check breakthrough times if available for prolonged exposure.
Body Protection A buttoned lab coat is the minimum requirement. For larger quantities (>10g) or splash-prone work, a chemical-resistant apron or suit is recommended.[6][9][11]Protects skin on the arms and body from accidental contact and prevents contamination of personal clothing.
Respiratory All handling of the solid compound must be performed in a certified chemical fume hood.[4][6][7] If a hood is unavailable or during a large-scale spill, a NIOSH/MSHA-approved respirator with a particulate filter (EN 143 or P2 equivalent) is necessary.[4][10]Mitigates the risk of inhaling the powder, which can cause acute toxicity and respiratory irritation.[1][5]

Operational Protocols: Selecting PPE for the Task

The level of PPE required can be adjusted based on the specific procedure and the scale of the operation. The following workflow provides a logical decision-making process for ensuring adequate protection.

PPE_Workflow cluster_start Phase 1: Assessment cluster_tasks Phase 2: Task-Specific Analysis cluster_ppe Phase 3: PPE Ensemble start Begin Work with 1,2-Dimethyl-1H-imidazole-4-carbaldehyde assess_op Assess Operation: Scale & Procedure start->assess_op weighing Weighing Solid (<10g) assess_op->weighing  Weighing transfer Solution Transfer or Small-Scale Reaction (<50mL) assess_op->transfer Solution Transfer   large_scale Bulk Transfer (>10g) or Large-Scale Reaction assess_op->large_scale  Large Scale ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->ppe_base ppe_hood Work in Fume Hood weighing->ppe_hood transfer->ppe_base transfer->ppe_hood large_scale->ppe_base large_scale->ppe_hood ppe_splash Add Face Shield large_scale->ppe_splash ppe_body Add Chemical Apron large_scale->ppe_body

Caption: PPE selection workflow for handling 1,2-Dimethyl-1H-imidazole-4-carbaldehyde.

Step-by-Step Guidance

A. Weighing and Preparing Solids:

  • PRE-OPERATION: Ensure a chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible.[4][6][8]

  • DON PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • PROCEDURE: Conduct all weighing and transfers of the solid compound inside the fume hood to contain dust.[6][10][11] Use a spatula and weighing paper/boat to minimize dust generation. Avoid creating dust clouds.[6][7][8]

  • CLEAN-UP: After transfer, gently wipe down the spatula and work surface with a damp cloth to collect any residual powder. Dispose of the cloth and weighing paper as hazardous waste.

B. Handling Solutions:

  • PRE-OPERATION: All procedures should still be performed in a fume hood.

  • DON PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles. For transfers of volumes greater than 50 mL, the addition of a face shield over goggles is strongly recommended to protect against splashes.

  • PROCEDURE: Use cannulas or a syringe for liquid transfers where possible to minimize splashes. Keep containers tightly closed when not in use.[4][5][6]

  • CLEAN-UP: Decontaminate any affected glassware and surfaces.

Decontamination and Disposal

Proper removal of PPE is critical to prevent cross-contamination.

  • Doffing Procedure:

    • With gloved hands, remove the lab coat or apron, turning it inside out as you do.

    • Remove the face shield (if used) and goggles.

    • Remove gloves last, peeling them off without letting the outer surface touch your skin.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[2][4]

  • Waste Disposal:

    • All disposable PPE (gloves, contaminated wipes) and empty containers must be disposed of in a clearly labeled hazardous waste container.[6]

    • Follow all institutional, local, and national regulations for chemical waste disposal.[3][4][12]

Emergency Response

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][12][13] Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult or they feel unwell, seek immediate medical attention.

Spill: Evacuate the area. For a small spill of solid, carefully sweep up the material to avoid creating dust and place it in a closed container for disposal.[5][10] Ventilate the area. Do not let the product enter drains.[3][5][10]

By adhering to these stringent PPE and handling protocols, you can confidently and safely utilize 1,2-Dimethyl-1H-imidazole-4-carbaldehyde in your research endeavors, ensuring a secure environment for discovery.

References

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